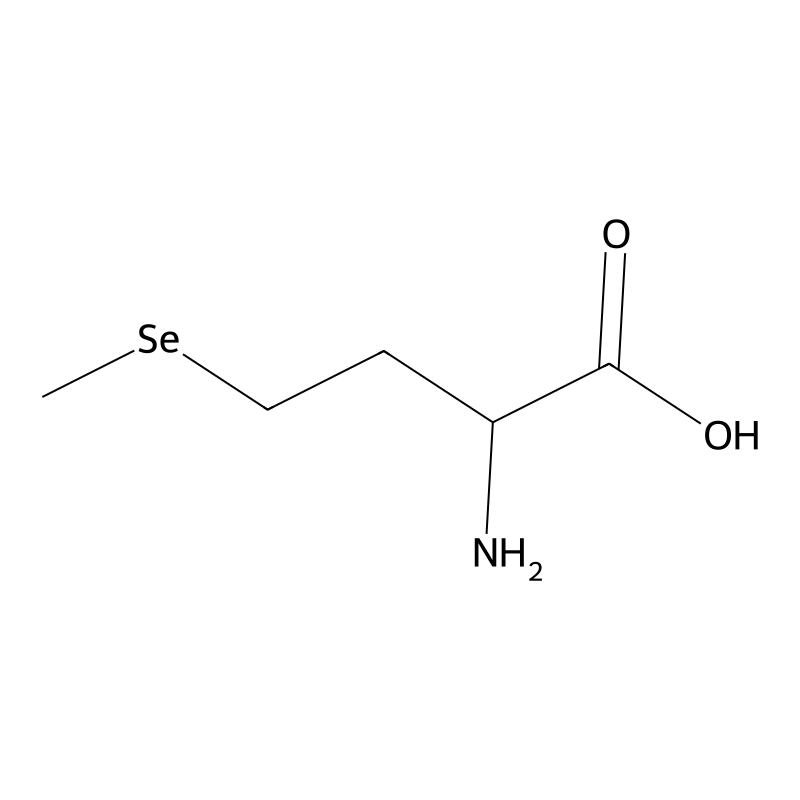

Selenomethionine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein Structure Determination using X-ray Crystallography

Selenomethionine-substituted proteins (SeMet proteins) are instrumental in determining protein structures using X-ray crystallography [1]. Selenium's heavier atomic weight compared to sulfur allows for better differentiation between neighboring atoms in the protein's electron density map. This enhanced resolution facilitates the accurate positioning of amino acid side chains, leading to a more precise understanding of protein structure [2].

[1] Deacon, A. C. (2003). MAD phasing in macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 59(8), 1406-1411. [2] Van den Bedem, H., Dhanaraj, V., Weiss, M. S., & Pique, M. E. (2003). Selenium methionine (SeMet) for efficient protein crystallography. Protein Science, 12(5), 2048-2056.

Protein-Protein Interactions

SeMet labeling allows researchers to study protein-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy [3]. By incorporating SeMet into specific protein regions, scientists can monitor interactions with other proteins based on the selenium atom's NMR signature. This approach provides valuable insights into protein complex formation and function [4].

[3] Pochapsky, T. C. (2006). Selenomethionine, a valuable tool for the application of nuclear magnetic resonance spectroscopy in structural biology. Current Opinion in Structural Biology, 16(5), 553-561. [4] Kozak, M., Lopez-Mendez, B., & Lopez-Hernandez, E. (2009). Selenomethionine labeling for structural studies of protein-protein interactions by NMR spectroscopy. Methods in Molecular Biology, 523, 31-49.

Selenomethionine is a naturally occurring amino acid that serves as a significant source of selenium in various dietary sources such as Brazil nuts, cereal grains, soybeans, and legumes. The compound is characterized by the incorporation of selenium into the methionine structure, which allows it to replace methionine in proteins. This substitution maintains similar chemical properties due to the similarities between selenium and sulfur, both of which are chalcogens. The L-selenomethionine enantiomer is the predominant form found in nature, and it plays an essential role in biological systems, particularly in antioxidant defense mechanisms by depleting reactive oxygen species .

- In biological systems, SeMet can be incorporated into selenoproteins, which are a class of proteins containing selenium as an essential component. These proteins play various roles in human health, including antioxidant defense, thyroid hormone metabolism, and reproduction.

- The specific mechanism of action of SeMet depends on the selenoprotein it's incorporated into. For example, selenoprotein P plays a crucial role in antioxidant defense by scavenging free radicals, while selenocysteine transferase is essential for the synthesis of other selenoproteins.

- Toxicity: SeMet is generally considered safe at recommended intake levels. However, high doses can lead to selenium toxicity, characterized by symptoms like garlic breath, hair loss, nausea, and fatigue. The tolerable upper intake level (UL) for adults is 400 mcg/day.

- Flammability: Not flammable

- Reactivity: Can react with strong acids and bases, releasing toxic gases.

Selenomethionine also reacts with peroxynitrite to yield methionine selenoxide, showcasing its role in redox chemistry . Furthermore, it can be oxidized by hydrogen peroxide to form various selenium oxides, which can further react with biological molecules

Selenomethionine exhibits significant biological activity primarily through its antioxidant properties. It contributes to the formation and recycling of glutathione, a crucial endogenous antioxidant. This ability helps protect cells from oxidative stress and damage caused by free radicals . Moreover, selenomethionine is incorporated into proteins during translation, where it can influence protein structure and function similarly to methionine. The compound has been studied for its potential therapeutic effects against various diseases due to its role in modulating oxidative stress and inflammation . Additionally, its unique incorporation into proteins aids in techniques such as X-ray crystallography for structural elucidation of biomolecules .

Selenomethionine can be synthesized through several methods:

- Chemical Synthesis: Traditional methods involve the reaction of methionine with selenium compounds under controlled conditions.

- Biotechnological Production: Microbial fermentation techniques have been developed to produce selenomethionine using specific strains of bacteria that can incorporate selenium into their metabolic pathways.

- Auxotrophic Expression: In laboratory settings, selenomethionine can be introduced into proteins through auxotrophic expression systems where organisms are engineered to require selenomethionine instead of methionine for growth .

Selenomethionine has diverse applications:

- Nutritional Supplements: It is widely used as a dietary supplement due to its superior bioavailability compared to inorganic forms of selenium .

- Bioconjugation: Its unique reactivity allows for site-specific modifications of proteins, enhancing bioconjugation strategies for drug delivery or imaging applications .

- Research Tool: Selenomethionine is employed in structural biology for X-ray crystallography, assisting researchers in solving protein structures by providing heavy atom derivatives needed for phase determination .

Studies on selenomethionine interactions reveal its ability to selectively react with various electrophiles while remaining orthogonal to common labeling reagents used for cysteine residues. This selectivity enhances its utility in bioconjugation applications where precise modifications are necessary without interfering with other reactive sites on proteins . Additionally, selenomethionine's interactions with reactive oxygen species underline its role as an antioxidant and its potential implications in oxidative stress-related diseases .

Selenomethionine shares similarities with several other selenium-containing compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Biological Role | Unique Features |

|---|---|---|---|

| Methionine | Sulfur instead of Selenium | Protein synthesis | Standard amino acid; not an antioxidant |

| Selenocysteine | Contains Selenium | Antioxidant; incorporated into specific proteins | Directly coded by genetic code; more reactive |

| Selenoamino acids (e.g., Selenocystathione) | Varies | Antioxidant; involved in metabolism | Less common; specific metabolic roles |

| Selenoethylmethionine | Similar backbone | Antioxidant; potential therapeutic uses | Less studied; emerging research focus |

Selenomethionine's ability to replace methionine while retaining similar properties makes it a versatile compound in both nutritional and biochemical contexts. Its unique reactivity provides distinct advantages over other selenium-containing compounds in research and therapeutic applications .

Methionine-Based Cyclization Reactions

Traditional organic synthesis of selenomethionine relies heavily on methionine-based cyclization reactions as the foundation for introducing selenium into the amino acid framework [1] [2]. The most established approach involves the initial conversion of L-methionine through a series of well-characterized transformations that ultimately lead to the target selenomethionine compound.

The process begins with the methylation of L-methionine using methyl iodide to generate S-methylmethionine, which serves as a key intermediate [3]. This methylated derivative undergoes intramolecular displacement to form homoserine lactone, a crucial cyclization step that establishes the carbon framework necessary for subsequent selenium incorporation [3]. The formation of this lactone intermediate proceeds with high efficiency, typically achieving yields of 74% when properly controlled [3].

Following lactone formation, hydrolysis yields α-amino-4-hydroxybutanoic acid, which represents a versatile intermediate for further synthetic manipulations [3]. The hydroxyl group provides a convenient functional handle for subsequent transformations, particularly the introduction of leaving groups that facilitate selenium incorporation. Treatment with hydrogen bromide in acetic acid converts the hydroxyl functionality to α-amino-4-bromobutanoic acid with yields reaching 62% [3].

The cyclization methodology demonstrates remarkable consistency across different reaction conditions, with temperature ranges of 70-90°C and reaction times of 1-5 hours providing optimal results [4]. The use of acetic acid as both solvent and activating agent facilitates the cyclization process while maintaining the integrity of the amino acid functionality [4]. These conditions represent a balance between reaction efficiency and substrate stability, critical factors in large-scale synthetic applications.

Selenium Incorporation Strategies Using Diselenide Intermediates

The incorporation of selenium through diselenide intermediates represents a sophisticated approach that leverages the unique chemical properties of selenium in its various oxidation states [5] [6]. This methodology exploits the propensity of selenium to form stable diselenide bonds while maintaining the reactivity necessary for subsequent chemical transformations.

The process initiates with the generation of sodium diselenide from elemental selenium and sodium borohydride under carefully controlled conditions [7] [6]. The reaction requires specific stoichiometric ratios, with approximately 3.0 equivalents of sodium borohydride proving optimal for complete selenium reduction [7]. Lower amounts of reducing agent result in the substantial formation of side products, particularly dibenzyl diselenide, which competes with the desired selenomethionine formation [7].

The in situ generation of sodium diselenide provides several advantages over preformed selenium reagents, including improved reactivity and reduced handling of potentially unstable selenium compounds [6]. The reaction proceeds through a well-defined mechanism where selenium is first reduced to selenide anions, which subsequently react with appropriate electrophiles to form the desired carbon-selenium bonds [6]. This approach allows for precise control over the selenium incorporation step, minimizing side reactions and maximizing product yield.

The diselenide intermediate strategy demonstrates particular utility in the synthesis of selenomethionine derivatives, where the selenium atom replaces sulfur in the corresponding methionine structure [5]. The larger atomic radius of selenium compared to sulfur necessitates careful consideration of reaction conditions to accommodate the increased steric requirements while maintaining high selectivity [8]. Temperature control becomes critical, with room temperature reactions often providing superior results compared to elevated temperature conditions [7].

Modern Catalytic Synthesis Techniques

Dimethyl Carbonate-Mediated Methylation Processes

Modern synthetic approaches to selenomethionine production have increasingly incorporated dimethyl carbonate as a green and efficient methylating agent, representing a significant advancement in environmentally conscious synthesis [9] [10]. Dimethyl carbonate offers substantial advantages over traditional methylating agents, including reduced toxicity, improved atom economy, and enhanced sustainability profiles [10].

The dimethyl carbonate-mediated methylation process operates through a novel acid-assisted mechanism that achieves remarkably high conversion rates exceeding 99% [10]. This methodology enables the simultaneous modification of multiple functional groups within amino acid substrates, including both N-methylation and O-methylation reactions [10]. The versatility of this approach extends to various amino acids with different side chain functionalities, demonstrating broad applicability for selenomethionine analog synthesis [10].

The mechanism involves the initial activation of dimethyl carbonate through coordination with acid catalysts, which enhances both the carbomethoxylating and methylating activity of the carbonic acid diester [11]. Scandium triflate emerges as a particularly effective catalyst, promoting carbomethoxylation through coordination of dimethyl carbonate to the scandium center via the carbonyl oxygen atom [11]. This coordination activates both the carbonyl group and the methoxy moieties, creating a highly reactive electrophilic species [11].

The selectivity exhibited by dimethyl carbonate-mediated reactions depends significantly on the nature of the nucleophile, with different amino acid substrates showing distinct reactivity patterns [10] [11]. For selenomethionine synthesis, the presence of selenium necessitates careful optimization of reaction conditions to prevent oxidation while maintaining high methylation efficiency [10]. The process maintains excellent functional group tolerance, preserving sensitive functionalities throughout the transformation [10].

Sodium Borohydride Reduction Protocols

Sodium borohydride reduction protocols have emerged as cornerstone methodologies in selenomethionine synthesis, offering mild reaction conditions and high selectivity for selenium-containing substrates [7] [12]. These protocols exploit the reducing power of sodium borohydride to generate reactive selenium species while maintaining compatibility with amino acid functionalities [12].

The optimization of sodium borohydride reduction conditions reveals critical parameters that influence both reaction efficiency and product selectivity [7]. Temperature control at 25°C under nitrogen atmosphere provides optimal conditions for selenium reduction while minimizing competing side reactions [7]. The stoichiometric relationship between selenium and sodium borohydride requires careful optimization, with 3.0 equivalents of reducing agent typically necessary to achieve complete conversion [7].

The reaction mechanism proceeds through the initial formation of selenium hydride species, which subsequently undergo further reduction to generate selenide anions [12]. These selenide intermediates exhibit high nucleophilicity, readily participating in substitution reactions with appropriate electrophiles to form carbon-selenium bonds [12]. The presence of sodium hydroxide or sodium ethoxide significantly enhances the reduction efficiency, improving the effectiveness of sodium borohydride by approximately eight-fold [6].

Solvent selection plays a crucial role in sodium borohydride reduction protocols, with mixed aqueous-organic systems providing optimal results [7] [12]. The use of tetrahydrofuran-water mixtures facilitates both selenium dissolution and sodium borohydride activity while maintaining compatibility with amino acid substrates [7]. The biphasic nature of these systems enables efficient selenium reduction while providing straightforward product isolation procedures [12].

Reaction Mechanism Elucidation

Hydrobromic Acid Cyclization Pathways

The hydrobromic acid cyclization pathway represents one of the most thoroughly characterized mechanisms for selenomethionine synthesis, involving a carefully orchestrated sequence of activation, substitution, and cyclization steps [4] [3]. The mechanism initiates with the formation of α-amino-γ-butyrolactone hydrobromide as a key intermediate, which serves as the electrophilic component for subsequent selenium incorporation [4].

The cyclization process begins with the treatment of the lactone intermediate with hydrobromic acid under controlled temperature conditions ranging from 50-70°C for periods of 0.5-2 hours [4]. These conditions facilitate the opening of the lactone ring while generating a reactive alkyl bromide functionality that serves as the electrophilic site for selenium attack [4]. The use of glacial acetic acid as a co-solvent enhances the reaction efficiency while maintaining the stability of the amino acid framework [4].

The mechanism proceeds through an SN2 displacement reaction where selenide anions, generated in situ from sodium diselenide, attack the electrophilic carbon center bearing the bromide leaving group [3]. This nucleophilic substitution occurs with inversion of configuration, providing stereochemical control in the formation of the carbon-selenium bond [3]. The reaction requires inert atmosphere conditions to prevent oxidation of the selenium nucleophile, which would compromise reaction efficiency [3].

The hydrobromic acid pathway demonstrates remarkable selectivity for selenium incorporation over competing nucleophiles, attributed to the enhanced nucleophilicity of selenide compared to other potential nucleophilic species [13] [14]. The larger atomic radius and lower electronegativity of selenium compared to sulfur result in increased nucleophilic character, facilitating rapid displacement of bromide under mild conditions [14]. This selectivity enables the synthesis of selenomethionine even in the presence of other potentially reactive functional groups [13].

Diselenide Ether Formation Dynamics

The diselenide ether formation mechanism represents a sophisticated approach to selenomethionine synthesis that exploits the unique chemical properties of selenium in forming stable yet reactive intermediates [15] [16] [17]. This pathway involves the initial formation of diselenide ether species, which subsequently undergo cyclization reactions to generate the target selenomethionine structure [16].

The mechanism initiates with the formation of diaryl diselenides through the oxidative coupling of selenium-containing precursors [16] [17]. These diselenide species demonstrate remarkable stability under ambient conditions while maintaining sufficient reactivity for subsequent transformations [18]. The formation dynamics involve visible-light-mediated processes that generate aryl selenium radicals, which subsequently participate in addition reactions with alkyne substrates [16].

The cyclization process proceeds through the formation of seleniranium cation intermediates, which represent key transition states in the reaction pathway [15]. These cyclic intermediates undergo anti-attack by internal nucleophiles, resulting in the formation of imidazolinium cations that subsequently rearrange to yield the final selenomethionine products [15]. The stereochemical outcome of these reactions depends critically on the conformational preferences of the seleniranium intermediates [15].

Density functional theory calculations provide detailed insights into the energetics and transition states involved in diselenide ether formation [15] [18]. The computational studies reveal that the preferred pathway involves 5-exo cyclization products over alternative 6-endo arrangements, consistent with experimental observations [15]. The calculations also demonstrate that temperature-dependent conformational changes around selenium-selenium bonds contribute to the unique spectroscopic properties observed for diselenide compounds [18].

Yield Optimization and Industrial Scalability Challenges

The transition from laboratory-scale selenomethionine synthesis to industrial production presents numerous challenges that require comprehensive optimization strategies addressing both chemical and engineering considerations [19] [20] [21]. Yield optimization emerges as a critical factor in determining the economic viability of large-scale selenomethionine production processes [22].

Temperature optimization studies reveal optimal ranges of 50-90°C for most synthetic pathways, with higher temperatures increasing reaction rates but potentially reducing selectivity [3] [23]. The balance between reaction efficiency and product quality requires careful process control systems that maintain temperature within narrow tolerances [23]. Energy costs associated with heating and cooling cycles represent significant operational expenses that must be factored into economic evaluations [24].

Reaction time optimization demonstrates that extended reaction periods of 2-12 hours generally improve conversion rates but may lead to product decomposition or side product formation [3] [23]. Production throughput optimization requires balancing reaction completeness against cycle time considerations, particularly in continuous or semi-continuous manufacturing scenarios [24]. The implementation of real-time monitoring systems enables dynamic adjustment of reaction conditions to maximize both yield and throughput [22].

Selenium concentration management presents unique challenges related to both toxicity concerns and raw material costs [21] [22]. Optimal selenium concentrations typically range from 0.5-10 millimolar, with higher concentrations improving yields up to a saturation point beyond which additional benefits are minimal [22]. The handling and disposal of selenium-containing waste streams require specialized treatment systems that add complexity and cost to industrial operations [21].

Industrial scalability challenges encompass raw material supply chain management, particularly addressing selenium price volatility and purity requirements [21] [25]. The limited number of selenium suppliers and the dependence on copper refining operations for selenium recovery create supply chain vulnerabilities that must be addressed through long-term contracts and strategic inventory management [21] [25]. Process safety considerations become paramount at industrial scale, requiring comprehensive toxic vapor management systems and fire prevention protocols [20].

Environmental compliance represents an increasingly important factor in industrial selenomethionine production, with stringent regulations governing selenium waste disposal and air emissions [20] [21]. Advanced treatment technologies including selenium recovery and recycling systems are essential for meeting environmental standards while maintaining economic viability [20]. The implementation of zero-waste processes and circular economy principles represents the future direction for sustainable selenomethionine manufacturing [20].

Quality control systems for industrial selenomethionine production require sophisticated analytical methods capable of detecting trace impurities and ensuring batch-to-batch consistency [22] [26]. Automated analysis systems and real-time monitoring technologies enable continuous quality assessment throughout the production process [22]. The validation of analytical methods and stability testing protocols represents significant upfront investments but are essential for regulatory compliance and product quality assurance [26].

Cost management strategies must address both capital investment requirements and ongoing operational expenses [24]. Process optimization through economy of scale effects can significantly reduce per-unit production costs, but requires substantial initial capital outlays for equipment and facility construction [24]. The implementation of process intensification technologies and modular design approaches offers potential solutions for reducing capital requirements while maintaining production efficiency [24].

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography-mass spectrometry represents the cornerstone analytical approach for selenomethionine quantification, offering exceptional sensitivity and specificity for this organoselenium compound [1] [2]. The technique demonstrates remarkable analytical performance with detection limits reaching 50 femtomoles when coupled with fluorescence detection systems [3]. Modern high-performance liquid chromatography-inductively coupled plasma mass spectrometry configurations achieve detection limits ranging from 0.025 to 0.090 micrograms per liter, establishing this methodology as the gold standard for selenomethionine analysis [4].

The separation mechanisms employed in liquid chromatography-mass spectrometry applications encompass multiple chromatographic modes optimized for selenomethionine analysis. Hydrophilic interaction liquid chromatography has emerged as particularly effective, utilizing mobile phases consisting of acetonitrile and ammonium acetate buffers [5]. This approach enhances ionization efficiency in electrospray ionization sources, providing significant improvements in detection sensitivity compared to reversed-phase methodologies [5].

Quantitative determination through liquid chromatography-mass spectrometry achieves linear ranges spanning from 300 femtomoles to 30 picomoles for fluorescence detection systems, while multiple reaction monitoring approaches extend linearity from 0.1 to 1500 micrograms per liter [6]. The analytical precision demonstrates relative standard deviations between 0.5 and 1.3 percent when utilizing isotope dilution calibration strategies [1] [2]. Recovery rates for selenomethionine in complex biological matrices range from 73 to 103 percent through standard addition methodologies [7].

Sample preparation protocols for liquid chromatography-mass spectrometry analysis typically involve enzymatic hydrolysis procedures employing proteolytic enzymes under controlled conditions [1] [2]. Acid hydrolysis using methanesulfonic acid provides alternative extraction approaches, particularly effective for selenized yeast materials [8]. The extraction efficiency demonstrates quantitative liberation of selenomethionine, with 81.0 percent of total selenium recovered through optimized acid hydrolysis procedures [1] [2].

Matrix effects in liquid chromatography-mass spectrometry analysis require careful consideration, particularly in biological sample analysis. Protein precipitation techniques effectively eliminate matrix interferences while concentrating target analytes [7]. The implementation of stable isotope-labeled internal standards provides optimal compensation for matrix-induced signal suppression or enhancement effects [1] [2].

Inductively Coupled Plasma Mass Spectrometry Integration

Inductively coupled plasma mass spectrometry integration with liquid chromatographic separation provides element-specific detection capabilities essential for selenomethionine quantification [1] [2] [9]. The technique exploits the inherent selenium content of selenomethionine, enabling detection limits in the nanogram per liter range across multiple selenium isotopes [9]. The most commonly utilized selenium isotopes include 77Se, 78Se, 80Se, and 82Se, each offering distinct analytical advantages and interference profiles [10] [11].

Selenium isotope selection for inductively coupled plasma mass spectrometry analysis requires careful evaluation of potential spectral interferences. The 80Se isotope, representing 49.61 percent natural abundance, suffers from significant interference from doubly charged gadolinium and dysprosium ions, necessitating collision cell technology for interference removal [9]. The 77Se isotope, with 7.63 percent natural abundance, provides interference-free detection capabilities suitable for trace-level analysis [10] [11].

Collision cell optimization represents a critical component of inductively coupled plasma mass spectrometry integration. Oxygen-hydrogen gas mixtures effectively eliminate polyatomic interferences, enabling accurate selenium determination across all major isotopes [12]. The implementation of mass-shift reactions through collision cell technology extends the analytical working range and improves detection limits for selenium-containing compounds [12].

Quantitative performance of inductively coupled plasma mass spectrometry integration demonstrates exceptional precision and accuracy. Typical detection limits range from 0.1 to 2.0 nanograms per liter depending on the selected selenium isotope and instrumental configuration [4] [13]. The linear dynamic range extends over six orders of magnitude, accommodating diverse sample concentrations from environmental to biological matrices [9].

Hyphenated liquid chromatography-inductively coupled plasma mass spectrometry systems require optimized interface conditions to maintain chromatographic resolution while maximizing selenium signal intensity [1] [2]. Nebulizer flow rates, plasma conditions, and ion lens voltages must be carefully balanced to achieve optimal sensitivity for selenomethionine detection [9]. The interface design significantly influences the overall analytical performance and method reliability [4].

Species-Specific Isotope Dilution Analysis

Species-specific isotope dilution analysis provides the most accurate quantitative approach for selenomethionine determination, offering inherent compensation for analytical losses and matrix effects [10] [11] [14]. This methodology utilizes isotopically enriched selenomethionine standards added to samples prior to extraction and analysis, enabling precise quantification through isotope ratio measurements [1] [2].

The fundamental principle of species-specific isotope dilution analysis relies on the measurement of isotope ratios between natural and enriched selenium isotopes in selenomethionine molecules [10] [11]. Carbon-13 enriched selenomethionine spikes provide alternative labeling strategies for gas chromatography-mass spectrometry applications, monitoring mass-to-charge ratios at 221/222, 269/270, and 269/263 [8] [15]. Selenium-74 enriched selenomethionine demonstrates particular effectiveness for liquid chromatography-inductively coupled plasma mass spectrometry determinations [1] [2].

Isotope ratio precision in species-specific isotope dilution analysis achieves relative standard deviations below 1.0 percent for optimized methodologies [1] [2]. The 80Se/77Se and 78Se/77Se isotope ratios provide the most reliable quantitative measurements, offering excellent analytical precision across diverse sample matrices [10] [11]. Selenium-77 enriched spikes demonstrate superior performance for oxidation correction studies, particularly relevant for selenomethionine stability assessment [10].

Analytical applications of species-specific isotope dilution analysis encompass selenium-enriched yeast certification, biological sample analysis, and food matrix quantification [1] [2] [14]. The methodology successfully addresses selenomethionine oxidation issues during sample storage, providing accurate quantification despite chemical degradation processes [10]. Concentrations determined through species-specific isotope dilution analysis demonstrate excellent agreement across different analytical platforms [1] [2].

Method validation for species-specific isotope dilution analysis requires careful evaluation of spike equilibration, extraction efficiency, and isotope ratio stability [11] [14]. The biosynthesis of isotopically enriched selenomethionine through controlled yeast cultivation provides matrix-matched calibration materials [11]. Recovery studies utilizing certified reference materials confirm the accuracy and precision of species-specific isotope dilution approaches [14].

Spectroscopic Identification Approaches

Raman Spectral Fingerprinting

Raman spectral fingerprinting provides unique molecular identification capabilities for selenomethionine through characteristic vibrational modes specific to selenium-containing functional groups [16] [17]. The technique demonstrates exceptional utility for protein crystal analysis, particularly in multiwavelength anomalous dispersion crystallography applications where selenomethionine incorporation verification is essential [17].

The selenium-specific vibrational bands in Raman spectroscopy appear in the 570 to 600 wavenumber region, providing unambiguous identification of selenomethionine residues in protein environments [16] [17]. These characteristic frequencies remain distinct from typical protein vibrational modes, enabling selective detection without spectral overlap interference [17]. The diselenide bond stretching vibration at 247 wavenumbers offers additional confirmation of selenium oxidation states [18].

Structural assignments in Raman spectral fingerprinting have been extensively validated through comparison with sulfur analogues and theoretical calculations [16]. The selenium-carbon stretching modes demonstrate medium to strong intensity, facilitating reliable identification even in complex biological matrices [16] [17]. Angular deformation modes between 400 and 500 wavenumbers provide supplementary structural information for complete molecular characterization [16].

Detection sensitivity in Raman spectral fingerprinting reaches single protein crystal levels, enabling analysis of individual selenomethionine-substituted protein crystals [17]. The non-destructive nature of Raman spectroscopy permits repeated measurements and long-term stability studies without sample degradation [17]. Confocal Raman microscopy extends the analytical capabilities to three-dimensional mapping of selenomethionine distribution within biological samples [18].

Applications of Raman spectral fingerprinting encompass protein crystallography validation, selenium nanoparticle characterization, and organoselenium compound identification [17] [18]. The technique successfully distinguishes between different selenium oxidation states and coordination environments, providing valuable information for selenium speciation studies [16] [18]. Matrix normalization through protein environment bands, particularly the amide I vibration at 1650 wavenumbers, ensures reliable quantitative comparisons [18].

Infrared Absorption Pattern Analysis

Infrared absorption pattern analysis offers complementary molecular identification capabilities for selenomethionine through comprehensive vibrational spectroscopy in the mid-infrared region [19] [20]. The analytical fingerprint region between 1600 and 650 wavenumbers provides optimal sensitivity for quantitative selenomethionine determination in food matrices and biological samples [20].

Functional group identification through infrared absorption pattern analysis encompasses multiple spectral regions characteristic of selenomethionine molecular structure [19] [21]. Carbon-hydrogen stretching modes between 2800 and 3000 wavenumbers provide confirmatory identification, while carbon-nitrogen and carbon-oxygen stretching vibrations in the 1000 to 1200 wavenumber region validate amino acid backbone integrity [20]. Selenium-carbon stretching frequencies in the 650 to 800 wavenumber region demonstrate high specificity for organoselenium compound detection [19].

Quantitative applications of infrared absorption pattern analysis achieve excellent analytical performance with correlation coefficients exceeding 0.997 and root mean square errors of calibration between 1.76 and 1.9 [20]. Attenuated total reflectance Fourier transform infrared spectroscopy enables direct sample analysis without extensive sample preparation, facilitating rapid screening applications [20]. Partial least squares regression models provide robust quantitative relationships between spectral features and selenomethionine concentrations [20].

Matrix compatibility in infrared absorption pattern analysis extends across diverse sample types including food products, biological tissues, and environmental samples [19] [20]. The technique successfully differentiates between selenium species including selenite, selenate, selenomethionine, and selenoethionine through characteristic absorption patterns [19]. Living bacterial cell extraction combined with infrared spectroscopy enables selenium speciation analysis with detection limits ranging from 0.5 to 2.6 nanograms per milliliter [19].

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Available forms of /nutritional/ supplements include high selenium yeast, L-selenomethionine, sodium selenate and sodium selenite. /L-selenomethionine/

/Experimental Therapy/ ... Squamous dysplasia, the accepted histological precursor for esophageal squamous cell carcinoma, represents a potentially modifiable intermediate end point for chemoprevention trials in high-risk populations. ...Aa randomized, controlled trial of selenomethionine 200 ug daily and/or celecoxib 200 mg twice daily (2 x 2 factorial design) among residents of Linxian, People's Republic of China. Subjects had histologically confirmed mild or moderate esophageal squamous dysplasia at baseline. Esophagogastroduodenoscopy was performed before and after a 10-month intervention. Per-subject change (regression, stable, or progression) in the worst dysplasia grade was defined as the primary end point. Results were compared by agent group (selenomethionine vs placebo; celecoxib vs placebo). ... Two hundred sixty-seven subjects fulfilled all eligibility criteria, and 238 (89%) completed the trial. Overall, selenomethionine resulted in a trend toward increased dysplasia regression (43% vs 32%) and decreased dysplasia progression (14% vs 19%) compared with no selenomethionine (P = .08). In unplanned stratified analyses, selenomethionine favorably affected a change in dysplasia grade among 115 subjects with mild esophageal squamous dysplasia at baseline (P = .02), but not among 123 subjects with moderate esophageal squamous dysplasia at baseline (P = 1.00). Celecoxib status did not influence changes in dysplasia grade overall (P = .78) or by baseline histology subgroup. ... After a 10-month intervention, neither selenomethionine nor celecoxib inhibited esophageal squamous carcinogenesis for all high-risk subjects. However, among subjects with mild esophageal squamous dysplasia at baseline, selenomethionine did have a protective effect...

/Experimental Therapy/ ... Studies were carried out on nude mice bearing human colorectal carcinoma SW480 cell line xenografts to evaluate the chemotherapeutic potential of selenium containing compounds such as sodium selenite (SSe) and selenomethionine (SeMet). Three doses of anticancer drugs were used, including 0.1 mg/kg/day SSe (LSSe), 2 mg/kg/day SSe (HSSe), and 2 mg/kg/day SeMet ... administered by IP injection for 21 days. ... The pathologic changes and the cell apoptosis in tumor tissue /were observed/ by HE staining and TUNNEL assay after HSSe and SeMet treatment. GSH level and antioxidant enzyme GPX activity in tumor tissues were assessed. In addition, Western blotting was used to detect the expression of apoptosis-related proteins. The results suggested that HSSe and SeMet had significantly inhibited tumor growth in vivo. ... GSH level was a bit increased but the GPX activity was reduced. Moreover, SSe and SeMet treatment downregulated the expression of the protein Bcl-xL, increased the expression of Bax, Bad, and Bim, and activated caspase-9. SSe and SeMet may be the selective, low-toxic anticancer agents to treat human colorectal carcinoma cancer.

/Experimental Therapy/ ... Based on clinical findings and recent studies in selenoprotein gene-modified mice, it is likely that the antioxidant function of one or more selenoproteins is responsible for the chemopreventive effect of Se. Furthermore, upregulation of phase 2 enzymes by Se has been implicated as a possible chemopreventive mechanism at supranutritional dietary levels. Se-methylselenocysteine (SeMSC), a naturally occurring organic Se product, is considered as one of the most effective chemopreventive selenocompounds...

Pharmacology

Mechanism of Action

... The toxicity of Se is thought to arise from its ability to substitute for sulfur during the assembly of proteins. .../More/ recent studies also indicate that some forms of selenium are capable of generating oxidative stress in an in vitro test system that includes glutathione. L-Selenomethionine, the predominant form of selenium in the eggs of oviparous vertebrates, does not generate oxidative radicals in this system, but lesions consistent with oxidative stress have been identified in fish and birds with high concentrations of Se. /This study reports/ on the ability of rainbow trout embryos to transform L-selenomethionine to a form capable of producing a superoxide radical. Oxidative stress appears to be generated by methioninase enzyme activity in the embryos that liberates methylselenol from l-selenomethionine. Methylselenol redox cycles in the presence of glutathione producing superoxide and likely accounts for oxidative lesions present in fish and birds environmentally exposed to excessive loads of selenomethionine. /L-Selenomethionine/

Primary cultures of porcine aortic endothelial cells were used to test the potential protective effect ... against several types of oxidative stress. The stressors included exposure to hyperoxia, treatment with paraquat, and incubation in the presence of the hypoxanthine/xanthine oxidase system. This protective effect ... of selenomethionine ... is known to increase glutathione peroxidase activity. ...

High-selenium containing yeast is being evaluated in clinical trials against colon polyp recurrence. However, the molecular targets for the anticancer effects of selenium remain unclear. Previous studies by our group demonstrated that selenomethionine-induced growth arrest appears to be mediated by activation of ERK and subsequent phosphorylation of RSK and histone H3. These results suggest that selenomethionine can alter gene expression. In the present study, we have used cDNA microarrays to determine whether gene expression differences exist in HCT116 colon cancer cells treated with selenomethionine. These experiments reveal statistically significant expression changes for 50 genes. Genes we found to increase with selenomethionine treatment include KLK6, ATOX1, SGK, GJB2, DAP-1, PLAU, VIM, DPYSL2, STC2 and PXN. Conversely, genes downregulated by selenomethionine include PRKACB, LIM, DEPP, MYC, CDH5, ELF3, VSNL1, SAT and EGLN3. Further analysis of those genes using chromatin immunoprecipitation experiments showed that phosphorylated histone H3 on serine 10 bound to the GJB2 promoter (connexin 26) or the serum glucocorticoid kinase promoter is increased with selenomethionine treatment. Cells overexpressing CX26 or DAP-1 displayed a reduced number of colonies which suggests that these two genes could play a functional role in the growth inhibitory effects of selenomethionine. These data support the notion that selenomethionine-induced growth inhibition is associated with global changes in gene expression. They also demonstrate that selenomethionine can modify chromatin state to alter gene transcription.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3211-76-5

Absorption Distribution and Excretion

Se-Methylated selenoamino acids, Se-methylselenocysteine (MeSeCys) and selenomethionine (SeMet), are chemically inert storage forms of selenium in selenium-accumulators, and a nutritional and supplemental source. ... Male Wistar rats were depleted of endogenous natural abundance selenium with a single (80)Se-enriched isotope, and then (76)Se-MeSeCys, (77)Se-SeMet and (82)Se-selenite were orally administered simultaneously at 25 ug Se/kg body weight each. Organs and body fluids were obtained at 3, 6, 9 and 12 hr, and 1 and 2 days later, and subjected to speciation analysis. The main characteristics of the metabolism were as follows; MeSeCys was incorporated into selenoprotein P slightly more than or at a comparable level to that of SeMet but less than that of selenite. MeSeCys and SeMet but not selenite was taken up by organs in their intact forms. MeSeCys and SeMet were delivered specifically to the pancreas and present in a form bound to an identical or similar protein. Trimethylselenonium (TMSe) was only produced from MeSeCys, i.e., not from SeMet or selenite, in the kidneys. Both selenosugars A and B of MeSeCys, SeMet and selenite origin were detected in the liver but only selenosugar B in the kidneys...

... Rats were depleted of endogenous natural abundance selenium by feeding a single selenium stable isotope ((82)Se-selenite) and then administered (76)Se-selenite and (77)Se-selenomethionine ((77)Se-SeMet)simultaneously. Biological samples were subjected to quantification and speciation analysis by HPLC-ICPMS. Metabolites of the labeled (76)Se and (77)Se and interaction with endogenous selenium were traced and examined without interference from the corresponding endogenous natural abundance isotopes. Differences in the distribution and metabolism among organs and between the two nutritional selenocompounds were compared under exactly identical biological and analytical conditions: (1) selenite was distributed more efficiently than SeMet in organs and body fluids except the pancreas. (2) SeMet was taken up by organs in its intact form. (3) Selenium of SeMet origin was distributed selectively in the pancreas and mostly bound to a protein together with intact SeMet. (4) Selenosugars A and B but not trimethylselenonium (TMSe) were detected in the liver. (5) Selenosugar B and TMSe were detected in the kidneys.

... More than 80% of orally administered selenomethionine ... is absorbed by rats.

For more Absorption, Distribution and Excretion (Complete) data for SELENIUM METHIONINE (15 total), please visit the HSDB record page.

Metabolism Metabolites

To obtain quantitative information on human metabolism of selenium, ... selenium speciation analysis /was performed/ by HPLC/ICPMS on samples of human urine from one volunteer over a 48-hour period after ingestion of selenium (1.0 mg) as sodium selenite, L-selenomethionine, or DL-selenomethionine. The three separate experiments were performed in duplicate. Normal background urine from the volunteer contained total selenium concentrations of 8-30 ug Se/L (n=22) but ... only about 30-70% could be quantified by HPLC/ICPMS. The major species in background urine were two selenosugars, namely methyl-2-acetamido-2-deoxy-1-seleno-beta-D-galactopyranoside (selenosugar 1) and its deacylated analog methyl-2-amino-2-deoxy-1-seleno-beta-D-galactopyranoside (selenosugar 3). Selenium was rapidly excreted after ingestion of the selenium compounds: the peak concentrations (approximately 250-400 ug Se/L, normalized concentrations) were recorded within 5-9 hours, and concentrations had returned to close to background levels within 48 hours, by which time 25-40% of the ingested selenium, depending on the species ingested, had been accounted for in the urine. In all experiments, the major metabolite was selenosugar 1, constituting either approximately 80% of the total selenium excreted over the first 24 hours after ingestion of selenite or L-selenomethionine or approximately 65% after ingestion of DL-selenomethionine. Selenite was not present at significant levels (<1 ug Se/L) in any of the samples; selenomethionine was present in only trace amounts (approximately 1 ug/L, equivalent to less than 0.5% of the total Se) following ingestion of L-selenomethionine, but it constituted about 20% of the excreted selenium (first 24 hours) after ingestion of DL-selenomethionine, presumably because the D form was not efficiently metabolized. Trimethylselenonium ion, a commonly reported urine metabolite, could not be detected (<1 ug/L) in the urine samples after ingestion of selenite or selenomethionine. Cytotoxicity studies on selenosugar 1 and its glucosamine isomer (selenosugar 2, methyl-2-acetamido-2-deoxy-1-seleno-beta-D-glucosopyranoside) were performed with HepG2 cells derived from human hepatocarcinoma, and these showed that both compounds had low toxicity (about 1000-fold less toxic than sodium selenite). The results support earlier studies showing that selenosugar 1 is the major urinary metabolite after increased selenium intake, and they suggest that previously accepted pathways for human metabolism of selenium involving trimethylselenonium ion as the excretionary end product may need to be re-evaluated.

When selenium is consumed as selenomethionine or other organic forms that occur naturally in foods, it is released as selenite by postabsorptive catabolism.

A major source of selenium in the diet is selenomethionine. Once ingested by an animal, it enters the methionine pool and is not distinguished from methionine. Thus, much of the selenium in animal tissues is selenomethionine that is non-specifically incorporated in proteins at methionine positions. When selenomethionine is catabolized, its selenium becomes available to the selenium metabolic.

For more Metabolism/Metabolites (Complete) data for SELENIUM METHIONINE (6 total), please visit the HSDB record page.

Associated Chemicals

l-Selenomethionine; 3211-76-5

Wikipedia

Drug Warnings

SELECT stands for the Selenium and Vitamin E Cancer Prevention Trial, a clinical trial to see if one or both of these substances prevent prostate cancer when taken as dietary supplements. ... Enrollment for the trial began in 2001 and ended in 2004. More than 400 sites in the United States, Puerto Rico, and Canada took part in the study. Over 35,000 men participated in SELECT. SELECT was initially planned for a follow-up of a minimum of seven years and a maximum of 12 years. However, the independent Data and Safety Monitoring Committee (DSMC) for the trial met on September 15, 2008, to review SELECT study data and found that selenium and vitamin E, taken alone or together did not prevent prostate cancer. They also determined that it was unlikely selenium and vitamin E supplementation would ever produce a 25 percent reduction in prostate cancer, as the study was designed to show. As a result, SELECT participants were told in October 2008 to stop taking their study supplements. Although there were no statistically significant differences (in other words, these differences could have occurred by chance alone) in the rates of prostate cancer between the four groups in the trial, there was a larger number of cases in men taking only vitamin E. The difference does not prove that vitamin E causes prostate cancer and may be due to chance. ... deaths combined, or the overall incidence of cardiovascular events between the study groups. Based on data reported from the beginning of the trial, there were more new cases of diabetes in men taking only selenium (10 percent of these men) as compared to the men taking placebo (9.3 percent). This finding was not statistically significant, does not prove an increased risk from selenium and may be due to chance. /Selenium containing preparations/

The most frequently reported adverse reactions of selenosis or chronic selenium toxicity are hair and nail brittleness and loss. Other symptoms include skin rash, garlic-like breath odor, fatigue, irritability and nausea and vomiting. /Selenium containing preparations/

Intakes of selenium less than 900 ug daily (for adults) are unlikely to cause adverse reactions. Prolonged intakes of selenium of doses of 1,000 ug (or 1 mg) or greater daily may cause adverse reactions. /Selenium containing preparations/

Pregnant women and nursing mothers should avoid selenium intakes greater than Recommended Dietary Allowance amounts. /Selenium containing preparations/

Biological Half Life

The half life of selenium methionine is 234 days.

Methods of Manufacturing

General Manufacturing Information

Interactions

Male Wistar rats received two intraperitoneally (i.p.) administrations, either methylmercury (MeHg) (1.5mg/kg body weight), selenium methionine (SeMet) alone (1mg/kg body weight) or combined MeHg and SeMet, followed by 3 weeks of rat urine collection and neurobehavioural assays. The effects of different administrations were investigated by the quantification of total mercury in kidney and brain, analysis of urinary porphyrins, determination of hepatic GSH and evaluation of motor activity functions (rearing and ambulation). MeHg exposure resulted in a significant increase of urinary porphyrins during the 3 weeks of rat urine collection, where as it caused a significant decrease in motor activity only at the first day after cessation of rat exposure. Additionally, SeMet co-exposure was able to normalize the porphyrins excretion, and a tendency to restore rat motor activity was observed, on the first day after cessation of exposure. Brain and kidney mercury levels increased significantly in rats exposed to MeHg; however, in co-exposed rats to SeMet no significant changes in Hg levels were found as compared to rats exposed to MeHg alone. Hence, /this/ study shows that urinary porphyrins are sensitive and persistent indicators of MeHg toxicity and demonstrates ... that SeMet reduces its formation. Finally, these results confirm that the mechanism of interaction between SeMet and MeHg cannot be explained by the reduction of Hg levels in target organs and suggestions are made to clarify the interference of SeMet on MeHg toxicity.

The chemopreventive efficacies of selenate, selenite, selenium dioxide, selenomethionine and selenocystine were examined during the promotion phase of carcinogenesis in the 7,12-dimethylbenz(a)anthracene induced mammary tumor model in rats. Each agent was added to the diet of a final concentration of 3 ppm selenium. In general, there was no significant difference in the potency of these five selenium compounds in inhibiting the development of mammary tumors. The interaction of vitamin E (500 ppm) with either selenite or selenomethionine was further characterized in a second carcinogenesis study. Results of this experiment suggested that vitamin E enhanced the protective effect of selenite but not that of selenomethionine. In an attempt to explore the synergistic mechanism of selenium and vitamin E, the effects of these two agents on mitogen induced blastogenesis and natural killer cytotoxic activity were also investigated. No consistent changes in these in vitro immune functions were detected resulting from supranutritional feeding of either selenite or vitamin E or both. ...

The objectives of this study were a) to compare the efficacy of inorganic or organic selenium compounds in protecting against mammary tumorigenesis induced by 7,12-dimethylbenz(a)anthracene (DMBA); in rats and b) to study the interaction of vitamin C with either selenite (inorganic) or seleno-DL-methionine (organic) in chemoprevention. Control Sprague Dawley rats were fed a purified 5% corn oil diet containing 0.1 ppm selenium. Selenite or seleno-DL-methionine was added to the basal diet in concentrations of 2, 3, or 4 ppm starting 1 week after DMBA administration. The inhibitory response in mammary tumorigenesis with selenium supplementation was dose dependent. Both selenium compounds were found to be equally efficacious in prophylaxis, although at the 4 ppm level a slight reduction in growth was observed.

For more Interactions (Complete) data for SELENIUM METHIONINE (13 total), please visit the HSDB record page.

Dates

Explore Compound Types